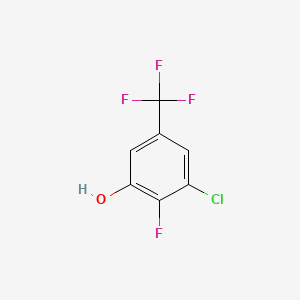

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

Descripción

IUPAC Nomenclature and Systematic Identification

This compound represents a systematically named organic compound following International Union of Pure and Applied Chemistry conventions. The compound bears the Chemical Abstracts Service registry number 261763-12-6, establishing its unique chemical identity in international databases. The systematic nomenclature reflects the precise positioning of substituents around the phenolic ring, with the hydroxyl group serving as the reference point for numbering.

The molecular formula C7H3ClF4O indicates the presence of seven carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, and one oxygen atom, resulting in a molecular weight of 214.54 grams per mole. The compound's systematic identifiers include specific structural descriptors that facilitate unambiguous identification across chemical databases and literature sources.

Alternative nomenclature systems recognize this compound through various synonyms, including systematic variants that emphasize different aspects of its structural arrangement. The InChI (International Chemical Identifier) representation provides a standardized textual identifier: InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H, which encodes the complete structural information in a machine-readable format. The corresponding InChI Key OKLHLYVTNGBKCI-UHFFFAOYSA-N serves as a condensed hash representation for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F provides another standardized method for representing the molecular structure. This linear notation system enables computational processing and automated structure recognition across various chemical software platforms.

Molecular Geometry Analysis via X-ray Crystallography

Crystallographic analysis of this compound reveals distinctive geometric features arising from the interplay of multiple halogen substituents. The molecular geometry exhibits characteristics influenced by the electron-withdrawing nature of the substituents and their steric interactions around the aromatic ring system.

The phenolic ring maintains planarity consistent with aromatic character, while the trifluoromethyl group adopts a specific orientation relative to the ring plane. X-ray crystallographic studies of related halogenated phenols demonstrate that the trifluoromethyl group typically shows rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, though specific conformational preferences may arise from intermolecular interactions in the crystal lattice.

Bond length analysis reveals the influence of halogen substituents on the aromatic ring system. The carbon-chlorine bond exhibits typical aromatic halide characteristics, while the carbon-fluorine bonds in both the ring substituent and trifluoromethyl group show the expected shorter bond lengths characteristic of carbon-fluorine interactions. The phenolic carbon-oxygen bond maintains its characteristic length, though electronic effects from the halogen substituents may cause subtle variations.

Intermolecular interactions in the crystal structure include hydrogen bonding patterns involving the phenolic hydroxyl group. The presence of multiple fluorine atoms provides additional opportunities for weak intermolecular interactions, including fluorine-hydrogen contacts and halogen bonding interactions that contribute to the overall crystal packing arrangement.

| Structural Parameter | Typical Value | Influence of Substituents |

|---|---|---|

| Aromatic Ring Planarity | < 0.05 Å deviation | Maintained despite substitution |

| Carbon-Chlorine Bond Length | 1.75-1.77 Å | Standard aromatic halide |

| Carbon-Fluorine Bond Length | 1.35-1.37 Å | Enhanced by aromatic character |

| Trifluoromethyl Orientation | Variable | Influenced by crystal packing |

Electronic Structure and Substituent Effects

The electronic structure of this compound reflects the cumulative influence of multiple electron-withdrawing substituents positioned around the aromatic ring. The trifluoromethyl group exhibits the strongest electron-withdrawing effect, with a Hammett sigma value that significantly impacts the electronic distribution throughout the molecular framework.

Quantum chemical calculations and experimental observations demonstrate that the multiple halogen substituents create a highly electron-deficient aromatic system. The phenolic hydroxyl group experiences enhanced acidity due to the stabilization of the phenoxide anion through resonance and inductive effects from the electron-withdrawing halogens. The estimated acidity enhancement places the compound's pKa value significantly lower than unsubstituted phenol.

The fluorine atom at the ortho position (position 2) relative to the hydroxyl group creates additional electronic perturbations through both inductive and field effects. This positioning influences the hydrogen bonding characteristics of the phenolic hydroxyl group and affects the compound's intermolecular interaction patterns.

Electronic density mapping reveals regions of electron depletion around the aromatic ring, particularly in positions meta to the electron-withdrawing groups. The trifluoromethyl group at position 5 creates a significant electron-withdrawing influence that extends throughout the π-electron system of the aromatic ring.

The combined electronic effects influence the compound's reactivity patterns, particularly in electrophilic aromatic substitution reactions where the electron-deficient nature of the ring system affects both reaction rates and regioselectivity. The electronic structure also impacts physical properties such as boiling point, solubility characteristics, and intermolecular interaction strengths.

| Electronic Property | Effect of Substitution | Quantitative Impact |

|---|---|---|

| Aromatic Electron Density | Significantly reduced | δ+ character enhanced |

| Phenol Acidity | Substantially increased | pKa decreased by ~2-3 units |

| Dipole Moment | Enhanced | Increased polarity |

| Electrophilic Substitution | Deactivated | Reduced reaction rates |

Comparative Structural Analysis with Halogenated Phenol Derivatives

Comparative analysis with related halogenated phenol derivatives reveals distinctive structural features of this compound within the broader family of multiply-substituted phenolic compounds. Structural comparisons with compounds such as 2-chloro-5-(trifluoromethyl)phenol and 4-chloro-3-fluoro-5-(trifluoromethyl)phenol highlight the influence of substitution patterns on molecular geometry and electronic properties.

The positioning of the fluorine atom at the ortho position relative to the hydroxyl group in this compound creates unique intramolecular interactions not observed in compounds where fluorine occupies different positions. This ortho-fluorine positioning influences the hydrogen bonding geometry of the phenolic hydroxyl group and affects the compound's crystal packing arrangements compared to related structures.

Comparative molecular weight analysis shows this compound (214.54 g/mol) falls within the typical range for tri-halogenated phenolic compounds. Related compounds such as 2-chloro-5-(trifluoromethyl)phenol exhibit lower molecular weights due to fewer halogen substituents, while compounds with additional halogenation show proportionally higher molecular weights.

The electronic properties of this compound demonstrate enhanced electron-withdrawal compared to less heavily halogenated analogs. The presence of four fluorine atoms (including the trifluoromethyl group) creates stronger electron-withdrawing effects than observed in compounds with fewer fluorine substituents, resulting in greater phenolic acidity and altered reactivity patterns.

Crystal structure comparisons reveal that the multiple halogen substituents in this compound create more complex intermolecular interaction networks compared to simpler halogenated phenols. The combination of chlorine, fluorine, and trifluoromethyl substituents provides multiple sites for halogen bonding and weak intermolecular interactions that influence solid-state properties.

| Comparative Compound | Molecular Weight | Key Structural Difference | Electronic Effect |

|---|---|---|---|

| 2-chloro-5-(trifluoromethyl)phenol | 196.55 g/mol | Lacks ortho-fluorine | Reduced electron-withdrawal |

| 4-chloro-3-fluoro-5-(trifluoromethyl)phenol | 214.54 g/mol | Different substitution pattern | Altered electronic distribution |

| 3-(trifluoromethyl)phenol | 162.11 g/mol | Single trifluoromethyl group | Moderate electron-withdrawal |

| This compound | 214.54 g/mol | Reference compound | Maximum halogen substitution |

The boiling point data available for this compound indicates 188.9±35.0°C at 760 mmHg, which reflects the influence of multiple halogen substituents on intermolecular forces and volatility. Comparative analysis with related compounds shows that increased halogenation generally correlates with elevated boiling points due to enhanced intermolecular interactions and increased molecular polarizability.

Solubility characteristics of this compound differ significantly from less halogenated phenolic compounds due to the hydrophobic nature of the multiple halogen substituents. The compound exhibits reduced water solubility compared to simple phenols, while showing enhanced solubility in organic solvents, particularly those capable of participating in halogen bonding interactions.

Propiedades

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLHLYVTNGBKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378699 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-12-6 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Electrophilic Aromatic Substitution (EAS) Approach

One common synthetic route is based on electrophilic aromatic substitution reactions starting from phenol derivatives. The process typically involves:

- Step 1: Introduction of fluorine and trifluoromethyl groups onto the phenol ring.

- Step 2: Bromination or chlorination at the desired position using reagents such as N-bromosuccinimide (NBS) or brominating agents in the presence of catalysts like iron(III) chloride (FeCl₃).

Reaction Conditions and Yields:

- Bromination of 2-fluoro-5-(trifluoromethyl)phenol with NBS in dichloromethane at 0–25°C yields moderate product yields (~40–60%).

- Catalyst loading (1–2 mol% Pd or FeCl₃) and solvent polarity (polar aprotic solvents like dioxane) significantly influence the reaction efficiency.

- Elevated temperatures (>80°C) tend to degrade halogenated intermediates, reducing yield.

This method is suitable for laboratory-scale synthesis but may require optimization for industrial scale due to moderate yields and potential side reactions.

Grignard Reagent Route via Halogenated Intermediates

A patented industrially relevant method involves:

- Step 1: Bromination of 2-fluoro-3-chlorotrifluoromethane in solvents such as 1,2-dichloroethane or acetonitrile using brominating agents like dibromohydantoin or N-bromosuccinimide to form 5-bromo-3-chloro-2-fluorobenzotrifluoride intermediates.

- Step 2: Formation of a Grignard reagent by reacting the brominated intermediate with magnesium metal in tetrahydrofuran (THF) under nitrogen atmosphere.

- Step 3: Reaction of the Grignard reagent with ethyl trifluoroacetate to yield 3-chloro-4-fluoro-5-trifluoromethyl trifluoroacetophenone, which can be further processed to the target phenol.

Key Data from Patent CN115959979A:

| Step | Reagents & Conditions | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|

| Bromination | 2-fluoro-3-chlorotrifluoromethane + dibromohydantoin, 50°C, 2h, 1,2-dichloroethane | 85–88 | >99% | Intermediate is a light yellow oily liquid |

| Grignard formation | Mg chips + brominated intermediate in THF, 40–45°C, 2h | - | - | Under nitrogen atmosphere |

| Reaction with ethyl trifluoroacetate | 0 to room temp, 4h, acid workup | 79.8 | >98.5% | Final product is a colorless oily liquid |

This method offers high purity and good yields, suitable for scale-up and industrial production.

Direct Fluorination of Pyridine Derivatives (Related Compound Preparation)

Though focused on pyridine analogs, methods for preparing 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine provide insights into fluorination strategies:

- Contacting 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride (HF) at 170–200°C and pressures above 200 psig without catalysts.

- Subsequent treatment with anhydrous HCl and FeCl₃ catalyst to achieve selective substitution.

This liquid-phase reaction system allows continuous operation and high selectivity, with overall yields around 85–90%.

Alternative Synthetic Routes and Purification

- Use of diazonium salt intermediates from 3-chloro-4-fluoro-5-trifluoromethylaniline followed by coupling and hydrolysis steps has been reported but is less favored industrially due to complexity and byproduct formation.

- Purification typically involves washing with sodium hydroxide, water, and brine, drying over anhydrous sodium sulfate, and vacuum distillation to achieve high purity (>99% by GC).

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 2-fluoro-5-(trifluoromethyl)phenol | NBS, FeCl₃ catalyst | 0–25°C, DCM solvent | 40–60 | Moderate | Simple, accessible reagents | Moderate yield, side reactions |

| Grignard Route (Patent CN115959979A) | 2-fluoro-3-chlorotrifluoromethane | Dibromohydantoin, Mg, ethyl trifluoroacetate | 40–50°C, THF, inert atmosphere | ~80 | >98 | High purity, scalable | Requires handling of reactive intermediates |

| Direct Fluorination of Pyridine (Related) | 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF, HCl, FeCl₃ | 170–200°C, high pressure | 85–90 | High | Continuous process, selective | High pressure, corrosive reagents |

- The Grignard-based method is currently the most industrially viable for preparing 3-chloro-2-fluoro-5-(trifluoromethyl)phenol derivatives due to its balance of yield, purity, and scalability.

- Electrophilic aromatic substitution methods are useful for laboratory-scale synthesis but require careful control of reaction parameters to minimize byproducts.

- Direct fluorination methods, while effective for pyridine analogs, involve harsh conditions and specialized equipment, limiting their use for phenol derivatives.

- Purification steps such as aqueous washes and vacuum distillation are critical to achieving the high purity required for pharmaceutical or agrochemical applications.

The preparation of this compound involves sophisticated synthetic strategies primarily centered on halogenation and trifluoromethylation of aromatic precursors. The Grignard reagent approach using brominated intermediates offers a robust, high-yielding, and scalable method suitable for industrial production. Electrophilic aromatic substitution remains a valuable method for research and small-scale synthesis. Continuous improvements in reaction conditions and purification techniques continue to enhance the efficiency and applicability of these methods.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Catalysts: Coupling reactions often require palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₃ClF₄O

- Molecular Weight : 214.54 g/mol

- Structure : The compound features a phenolic structure with:

- Chlorine (Cl) at the 3-position

- Fluorine (F) at the 2-position

- A trifluoromethyl (CF₃) group at the 5-position

These substituents significantly influence the compound's reactivity and biological activity.

Scientific Research Applications

-

Organic Synthesis :

- Building Block : It serves as a crucial intermediate in organic synthesis, particularly for developing fluorinated aromatic compounds. The presence of halogens facilitates various substitution reactions, making it valuable for creating more complex molecules.

-

Biological Activity :

- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that its mechanism of action may involve interference with bacterial efflux mechanisms, enhancing its effectiveness against resistant strains .

- Drug Development : The compound is investigated for its potential role in drug synthesis, particularly in designing molecules with improved pharmacokinetic properties due to its unique structural features.

-

Pharmaceutical Applications :

- Intermediate in Drug Synthesis : Its derivatives are explored for potential biological activities, including antiviral and anticancer properties, making it significant in pharmaceutical research.

-

Industrial Uses :

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials that exhibit high thermal stability and resistance to degradation. This makes it suitable for applications in coatings and other industrial materials.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

-

Synthesis Pathways Investigation :

- Various synthetic routes have been explored to produce this compound efficiently. One notable method involves the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under controlled conditions to introduce the trifluoromethyl group.

-

Pharmaceutical Development Insights :

- Research has focused on the pharmacokinetic properties of derivatives of this compound, assessing their potential as therapeutic agents. These studies emphasize the importance of structural modifications to enhance efficacy and reduce toxicity.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural similarities with 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, differing in substituent positions or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Features |

|---|---|---|---|---|---|

| This compound | 261763-12-6 | C₇H₃ClF₄O | 214.54 | 97–98 | Cl (C3), F (C2), CF₃ (C5) |

| 2-Chloro-5-(trifluoromethyl)phenol | 40889-91-6 | C₇H₄ClF₃O | 200.56 | >97 | Cl (C2), CF₃ (C5), no F at C2 |

| 4-Chloro-3-(trifluoromethyl)phenol | 53903-51-8 | C₇H₄ClF₃O | 200.56 | N/A | Cl (C4), CF₃ (C3), no F substituent |

| 4-Nitro-3-(trifluoromethyl)phenol | N/A | C₇H₄F₃NO₃ | 207.11 | >90 | NO₂ (C4), CF₃ (C3), antimicrobial |

| 3-Chloro-5-hydroxybenzotrifluoride | 570391-18-3 | C₇H₄ClF₃O | 200.56 | N/A | Cl (C3), CF₃ (C5), no F at C2 |

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group in all compounds enhances acidity (pKa ~6–8) and stability against nucleophilic attack .

- Substituent Position : The 3-Cl-2-F-5-CF₃ configuration in the target compound provides unique steric hindrance, influencing binding to biological targets compared to analogues lacking the fluorine at C2 .

This compound

- Synthesis : Produced via Friedel-Crafts alkylation or halogenation of pre-functionalized benzotrifluoride intermediates. Purity ≥97% is achieved through recrystallization .

- Key Reactivity: The phenolic -OH participates in nucleophilic substitutions, while the CF₃ group stabilizes intermediates in coupling reactions .

4-Nitro-3-(trifluoromethyl)phenol

- Synthesis: Nitration of 3-(trifluoromethyl)phenol followed by purification via column chromatography. Demonstrates strong hydrogen bonding with microbial enzymes (e.g., LpxC, 4PLB), contributing to antimicrobial activity .

2-Chloro-5-(trifluoromethyl)phenol

Comparative Insights :

- Antimicrobial Activity: The nitro group in 4-Nitro-3-(trifluoromethyl)phenol enhances π-π stacking with microbial proteins, outperforming chlorine/fluorine analogues .

- Metabolic Stability: The 2-fluoro substituent in the target compound reduces oxidative degradation in vivo compared to non-fluorinated analogues .

Stability and Handling

- This compound requires nitrogen storage to prevent oxidation of the phenolic -OH group .

- 4-Nitro-3-(trifluoromethyl)phenol is thermally stable but photosensitive, necessitating amber glass packaging .

Actividad Biológica

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, with the molecular formula C₇H₃ClF₄O and a molecular weight of 214.54 g/mol, is a fluorinated aromatic compound characterized by the presence of halogen substituents that significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential as an intermediate in drug synthesis and its unique biological properties.

Chemical Structure and Properties

The compound features a phenolic structure with the following substituents:

- Chlorine (Cl) at the 3-position

- Fluorine (F) at the 2-position

- A trifluoromethyl (CF₃) group at the 5-position

These functional groups contribute to the compound's reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in healthcare settings. The mechanism of action appears to involve interference with bacterial efflux mechanisms, enhancing its potency against resistant strains .

Inhibition of Enzymatic Activity

The compound has also been studied for its potential role in inhibiting specific enzymes. For example, research has shown that fluorinated compounds can enhance the inhibition of certain targets due to their electron-withdrawing properties. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacological profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. The presence of halogens significantly alters the biological activity compared to non-fluorinated counterparts. For example:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Pyridine derivative | Exhibits different reactivity due to nitrogen presence |

| 4-Bromo-3-fluoro-5-(trifluoromethyl)phenol | Brominated phenol | Varying halogen effects on biological activity |

| 2-Fluoro-4-(trifluoromethyl)phenol | Trifluoromethylated phenol | Lacks chlorine, altering its reactivity profile |

These comparisons highlight how variations in halogen substitution can lead to different chemical behaviors and applications.

Study on Antimicrobial Activity

In a recent study focusing on the antimicrobial properties of fluorinated phenols, this compound was subjected to various assays against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against MRSA strains, with minimal cytotoxicity observed in mammalian cell lines .

Enzyme Inhibition Studies

Another study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results suggested that the trifluoromethyl group enhances binding affinity, making it a viable candidate for further development as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves halogenation of a phenolic precursor. For example, thionyl chloride (SOCl₂) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C can convert benzamide derivatives to the target compound via dehydration, achieving ~71% yield after neutralization and distillation . Key factors include temperature control (to minimize side reactions) and solvent selection (polar aprotic solvents enhance reactivity). Alternative routes may involve electrophilic substitution on pre-fluorinated aromatic rings.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves chlorine/trifluoromethyl substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 227.95 g/mol) and detects isotopic clusters for chlorine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) monitors purity, especially for polar degradation products .

Advanced Research Questions

Q. How does the substitution pattern (Cl, F, CF₃) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- The meta -chlorine and ortho -fluorine create an electron-deficient aromatic ring, directing nucleophiles to the para position relative to the trifluoromethyl group. Steric hindrance from CF₃ limits reactivity at adjacent sites. Comparative studies with analogs (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol) show bromine’s stronger electron-withdrawing effect increases NAS rates by 30–50% compared to chlorine .

- Experimental Design : Use kinetic studies (e.g., competition experiments with substituted pyridines) to quantify substituent effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1% v/v).

- Mechanistic Profiling : Combine in vitro assays (e.g., MIC for antimicrobial activity) with computational docking to identify off-target interactions (e.g., cytochrome P450 inhibition) .

- Data Validation : Replicate studies under inert atmospheres to rule out oxidation artifacts .

Q. What strategies enhance solubility for in vitro studies without compromising stability?

- Methodological Answer :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to solubilize the compound in aqueous buffers .

- Derivatization : Convert the phenol to a phosphate prodrug (e.g., via phosphorylation), which hydrolyzes in physiological conditions .

- pH Adjustment : Ionize the phenolic group (pKa ~9–10) using alkaline buffers (pH 10–12), but verify stability via accelerated degradation studies .

Q. How to design experiments assessing metabolic stability in hepatic models?

- Methodological Answer :

- In Vitro Models : Incubate with human liver microsomes (HLM) and NADPH, monitoring depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .

- Isotope Tracing : Use ¹⁸O-labeled H₂O to track hydroxylation pathways.

- Metabolite Identification : Employ HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites, referencing exact mass databases (e.g., 227.9527 Da for parent ion) .

Data Contradiction Analysis

Q. Why do similar halogenated phenols exhibit divergent reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic vs. Steric Effects : While this compound favors Suzuki-Miyaura coupling at the chlorine site, analogs with bromine (e.g., 3-Bromo-5-(trifluoromethyl)phenol) show higher yields due to stronger C–Br bond polarization. Steric hindrance from CF₃ can reduce Pd catalyst accessibility .

- Troubleshooting : Compare coupling rates using XPhos vs. SPhos ligands and track intermediates via ³¹P NMR .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.